molecular formula C8H13NO2 B043284 3-Cyano-5-methylhexanoic acid CAS No. 181289-16-7

3-Cyano-5-methylhexanoic acid

Cat. No.: B043284
CAS No.: 181289-16-7
M. Wt: 155.19 g/mol
InChI Key: MGWZYUMZVZMKTN-UHFFFAOYSA-N
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Description

3-Cyano-5-methylhexanoic acid is an organic compound with the molecular formula C8H13NO2. It is a derivative of hexanoic acid, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) on the hexanoic acid backbone. This compound is a key intermediate in the synthesis of pregabalin, a medication used to treat neuropathic pain and epilepsy .

Mechanism of Action

Target of Action

3-Cyano-5-methylhexanoic acid, also known as (S)-3-Cyano-5-methylhexanoic Acid, is primarily targeted by a robust nitrilase from Arabis alpina (AaNIT) . This enzyme plays a crucial role in the hydrolysis of isobutylsuccinonitrile (IBSN) to (S)-3-cyano-5-methylhexanoic acid .

Mode of Action

The compound interacts with its target, the nitrilase, through a process known as hydrolysis . This interaction results in the conversion of a single nitrile group to a carboxyl group . The process is highly attractive due to its excellent enantioselectivity .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN) . This pathway is significant as it leads to the production of (S)-3-cyano-5-methylhexanoic acid, a critical chiral intermediate of pregabalin .

Result of Action

The result of the compound’s action is the production of (S)-3-cyano-5-methylhexanoic acid . This compound is a critical chiral intermediate in the enantioselective preparation of α,β-unsaturated imides and α-Hydroxy Enones, as well as a reagent in the manufacturing of Pregabalin .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-5-methylhexanoic acid typically involves the hydrolysis of 2-isobutyl-succinonitrile using a regioselective nitrilase enzyme. This enzymatic process is preferred due to its high specificity and efficiency . The reaction conditions usually involve mild temperatures and neutral pH, making it an environmentally friendly method.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using a one-pot bienzymatic cascade reaction. This method employs a combination of nitrilase and amidase enzymes to achieve high yields and enantioselectivity . The process is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-methylhexanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using acidic or basic conditions.

    Reduction: Commonly performed using hydrogen gas and a nickel catalyst.

    Substitution: Often involves nucleophiles such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

3-Cyano-5-methylhexanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a critical intermediate in the synthesis of pregabalin. Its specific structure allows for efficient conversion to pregabalin, making it an essential compound in pharmaceutical manufacturing .

Properties

IUPAC Name

3-cyano-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWZYUMZVZMKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The above procedure was followed to react 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi) in the presence of 8 mg (0.01634 mmol) of [(S,S)-Et-BPE]Rh(COD)+BF4− and 0.023 mL (0.1634 mmol; 0.1 eq) of triethylamine in 5 mL of methanol at 24° C. for 40 hours. The reaction mixture was filtered, the solvent was removed by evaporation, and the product was shown by proton NMR to be 71% (S)-3-cyano-5-methylhexanoic acid with 84% e.e. for the S-enantiomer. C. The above procedure was repeated, except that no base was added to the reaction mixture. The product was shown by proton NMR to be 26%, (S)-3-cyano-5-methylhexanoic acid having 91% e.e. for the S-enantiomer. D. The above procedure was followed to react 200 mg (1.307 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi, 100 hours) in the presence of 10 mg (0.01307 mmol) of [(S,S)-Et-DuPHOS]Rh(COD)+BF4−. The product was shown by proton NMR to be 82% (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. E. The procedure of Example 5D was repeated, except that 0.1 eq. (0.02 mL, 0.1307 mmol) of triethylamine was added to the reactive mixture. The reaction was stopped after 16 hours, and the product was shown to be 86% (S)-3-cyano-5-methylhexanoic acid with 68% e.e. for the S-enantiomer. F. The procedure of Example 5E was repeated, except that 1 eq. (0.18 mL, 1.307 mmol) of triethylamine was added to the reaction mixture, and the reaction was stopped at 16 hours. The product was shown by proton NMR to be 92% converted to (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. G. By following the general procedures from above, 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid was reacted with hydrogen (50 psi, 16 hours. 24° C.) in the presence of 12 mg (0.01634 mmol) of [(R,R)-DIPAMP]Rh(COD)+BF4− in methanol (10 mL) to provide 51% of 3-cyano-5-methylhexanoic acid having 72% e.e. for the R-enantiomer.
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3-cyano-5-methylhex-3-enoic acid
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[(R,R)-DIPAMP]Rh(COD) BF4−
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12 mg
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10 mL
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3-cyano-5-methylhex-3-enoic acid
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250 mg
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[(S,S)-Et-BPE]Rh(COD) BF4−
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0.023 mL
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5 mL
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3-cyano-5-methylhex-3-enoic acid
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200 mg
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[(S,S)-Et-DuPHOS]Rh(COD) BF4−
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-5-methylhexanoic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Cyano-5-methylhexanoic acid

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